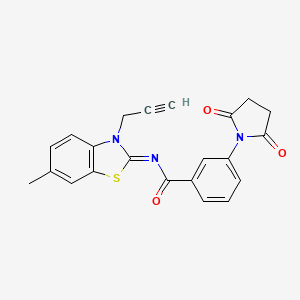![molecular formula C16H11N3O3 B2597197 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one CAS No. 1448134-71-1](/img/structure/B2597197.png)
3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one” is a complex organic molecule that contains a pyrrolopyrimidine core and a chromenone moiety . Pyrrolopyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidine core and a chromenone moiety. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolopyrimidines can participate in a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Catalyst-Free Synthesis
A study by Brahmachari and Nayek (2017) highlighted a catalyst-free synthesis approach for a series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This method emphasizes mild reaction conditions, high atom economy, and eco-friendliness, showcasing the compound's potential in pharmaceutical development through a simple, efficient one-pot synthesis process in aqueous ethanol at room temperature (Brahmachari & Nayek, 2017).
Antimicrobial Activity
Banothu and Bavanthula (2012) synthesized chromeno pyrimidinone derivatives that exhibited antimicrobial activity against various bacterial and fungal strains. This demonstrates the potential use of 3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one in creating effective antimicrobial agents (Banothu & Bavanthula, 2012).
Antitubercular and Antimicrobial Activities
Kamdar et al. (2011) explored the synthesis of novel chromeno[2,3-d]pyrimidine derivatives, finding pronounced antitubercular and antimicrobial activities. This underscores the compound's relevance in addressing tuberculosis and other microbial infections (Kamdar et al., 2011).
Synthesis of Heterocyclic Compounds
Aniskova et al. (2017) discussed the synthesis of biologically active compounds containing pyrimidine and pyridazine fragments. This highlights the role of this compound in the development of new molecules with potential therapeutic applications (Aniskova et al., 2017).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2/cyclin a2 , which could potentially lead to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
Similar compounds have been found to induce apoptosis within cells , which could be a potential effect of this compound.
Safety and Hazards
Orientations Futures
Given the wide range of biological activities exhibited by pyrrolopyrimidines, this compound could be a promising candidate for further study, particularly in the field of medicinal chemistry . Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15(19-7-11-6-17-9-18-13(11)8-19)12-5-10-3-1-2-4-14(10)22-16(12)21/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVMFVPBJRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Dimethylamino-ethyl)-[1,4]diazepan-5-one dioxalate](/img/structure/B2597115.png)
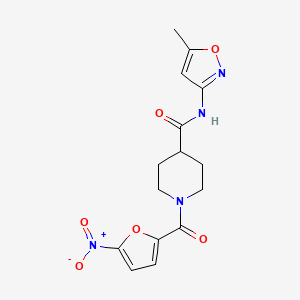
![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
![N-(2,4-dimethylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2597121.png)
![1-(2-Methyl-4-prop-2-enylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B2597124.png)
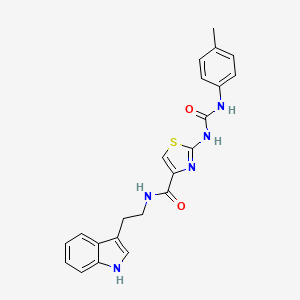
![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2597127.png)
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2597129.png)
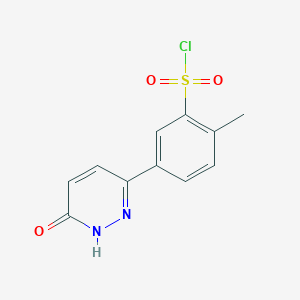
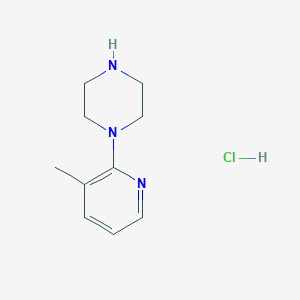
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
